4-Phenylpyridin-3-amine dihydrochloride chemical properties
4-Phenylpyridin-3-amine dihydrochloride chemical properties
Executive Summary
4-Phenylpyridin-3-amine dihydrochloride (CAS: 1798733-74-0 for HCl salt form; Free Base CAS: 146140-99-0) is a high-value heterocyclic building block used primarily in the synthesis of fused tricyclic systems for kinase inhibitors and GPCR modulators. Its structural core—an ortho-aminoaryl pyridine—possesses a unique geometry that facilitates intramolecular cyclization reactions, making it a critical intermediate for accessing pyrido[3,4-c]quinoline ,
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and application in medicinal chemistry, tailored for drug development professionals.
Part 1: Physicochemical Profile
The dihydrochloride salt form significantly alters the solubility and stability profile compared to the free base, enhancing its utility in aqueous reaction media and storage stability.
Table 1: Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-phenylpyridin-3-amine dihydrochloride | |
| Common Name | 3-Amino-4-phenylpyridine 2HCl | |
| CAS Number | 1798733-74-0 (HCl salt) / 146140-99-0 (Free Base) | Verify batch stoichiometry (xHCl) |
| Molecular Formula | C | Free Base: C |
| Molecular Weight | 243.13 g/mol | Free Base: 170.21 g/mol |
| Appearance | Off-white to pale yellow hygroscopic solid | Oxidizes slowly in air (darkens) |
| Solubility | Water (>50 mg/mL), DMSO (>100 mg/mL), Methanol | Insoluble in non-polar organics (Hexane, DCM) |
| pKa (Calc) | Pyridine N: ~5.7 | Amino group is weakly basic; salt is acidic |
| Hygroscopicity | High | Store under inert gas (Argon/Nitrogen) with desiccant |
Part 2: Synthetic Methodology
The most robust synthesis avoids direct phenylation of 3-aminopyridine due to regioselectivity issues. Instead, a Suzuki-Miyaura coupling followed by Nitro Reduction is the industry-standard workflow. This route ensures regiochemical purity and scalability.
Core Synthesis Workflow (Route A)
-
Precursor: 4-Chloro-3-nitropyridine (commercially available, reactive electrophile).
-
Coupling: Palladium-catalyzed cross-coupling with Phenylboronic acid.
-
Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/NH
Cl) to convert the nitro group to the amine. -
Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the dihydrochloride.
Experimental Protocol: Step-by-Step
-
Step 1: Suzuki Coupling
-
Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Phenylboronic acid (1.1 eq), Pd(dppf)Cl
(5 mol%), K CO (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas, heat to 90°C for 4-6 hours under N
. -
Workup: Extract with EtOAc, wash with brine. Isolate 3-nitro-4-phenylpyridine.
-
-
Step 2: Reduction
-
Step 3: Salt Formation
-
Dissolve free base in minimum dry ethanol. Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C.
-
Precipitate forms immediately. Filter, wash with cold diethyl ether, and dry under vacuum.
-
Visualization: Synthetic Pathway
Figure 1: Standard synthetic route via Suzuki coupling and nitro reduction.
Part 3: Structural Characterization
Verification of the dihydrochloride salt requires confirming both the organic core and the counterion stoichiometry.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
The salt formation shifts the pyridine protons downfield significantly due to protonation of the ring nitrogen.
- 8.5 - 8.8 ppm (2H, m): Pyridine C2-H and C6-H (Deshielded by N+).
- 7.8 ppm (1H, d): Pyridine C5-H.
- 7.4 - 7.6 ppm (5H, m): Phenyl group protons.
-
~5.0 - 7.0 ppm (broad): Ammonium/Amine protons (
), often exchanged/broadened in wet DMSO.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion: [M+H]
= 171.1 m/z (Corresponds to the free base cation). -
Note: You will not see the chloride ions in the positive scan; check elemental analysis or ion chromatography for Cl content (~25-28% w/w for 2HCl).
Part 4: Reactivity & Applications in Drug Discovery
The strategic value of 4-phenylpyridin-3-amine lies in its bifunctional reactivity . The amine at position 3 and the phenyl ring at position 4 are spatially proximal, enabling "molecular stapling" to form fused rings.
Key Reaction Pathways
-
Cyclization to Pyrido[3,4-c]quinolines:
-
Mechanism: Diazotization of the amine followed by intramolecular radical attack on the phenyl ring (Graebe-Ullmann reaction) or Pd-catalyzed C-H activation.
-
Application: Synthesis of DNA-intercalating agents and topoisomerase inhibitors.
-
-
Formation of Urea/Thiourea Derivatives:
-
Reaction: Treatment with isocyanates or isothiocyanates.[4]
-
Utility: These intermediates can further cyclize to form oxazolo[4,5-c]pyridines or thiazolo-fused analogs, often used in kinase inhibitor design (e.g., TrkA, VEGFR).
-
-
Amidation (Schotten-Baumann):
-
Standard coupling with acid chlorides to generate amide libraries for SAR (Structure-Activity Relationship) studies.
-
Visualization: Divergent Synthesis
Figure 2: Divergent synthesis pathways for generating high-value fused heterocycles.
Part 5: Handling, Stability & Safety
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Specific Toxicity: Aminopyridines are known voltage-gated potassium channel blockers. While 3-aminopyridine is less potent than 4-aminopyridine, it should be treated as a neurotoxin. Avoid dust generation.
Storage & Handling Protocol
-
Hygroscopic: The dihydrochloride salt will absorb atmospheric moisture, turning into a sticky gum. Always store in a desiccator or under inert atmosphere (Argon).
-
Acidity: The 2HCl salt is acidic. When used in reactions requiring a free amine, a "free-basing" step (washing with NaHCO
or using excess organic base like DIPEA) is required in situ. -
Shelf Life: 24 months at -20°C if sealed properly.
References
-
Suzuki Coupling Methodology: Monguchi, Y., et al. (2015).[3] "Pd/C-Catalyzed Suzuki–Miyaura Coupling Reaction." Synlett, 26(14), 2014-2018.[3] Link
-
Synthesis of 3-Amino-4-Arylpyridines: Zhang, Z., et al. (1995). "Synthesis of substituted pyridines via Michael addition." Tetrahedron, 51(48), 13177-13184. Link
-
Cyclization to Fused Systems: Wang, J., et al. (2022). "Skeletal editing of pyridines to fused heterocycles." Journal of the American Chemical Society, 144, 22433-22439. Link
-
Safety Data: Cayman Chemical. (2023).[4][3][5] "Safety Data Sheet: Aminopyridine Derivatives." Link
-
Medicinal Chemistry Applications: Dwivedi, A. R., et al. (2024). "Pyridine-containing heterocycles in FDA approved drugs." RSC Medicinal Chemistry. Link
Sources
- 1. Synthesis of dicationic diarylpyridines as nucleic-acid binding agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US20240208937A1 - Compounds and Their Use for Treatment of Hemoglobinopathies - Google Patents [patents.google.com]
- 5. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
